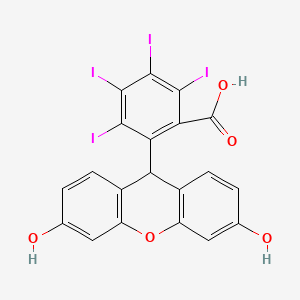
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a xanthene moiety substituted with hydroxy groups and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- typically involves the iodination of a xanthene derivative followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the desired tetraiodo substitution. The process may also involve the use of protecting groups to ensure selective iodination at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated xanthene derivatives.
Substitution: Functionalized xanthene derivatives with various substituents.
科学研究应用
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodine substituents play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects. The xanthene moiety contributes to its fluorescent properties, making it useful in imaging and diagnostic applications.
相似化合物的比较
Similar Compounds
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-, methyl ester: Similar structure but with a methyl ester group instead of iodine atoms.
Benzoic acid, 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-: Contains chlorine atoms instead of iodine.
Uniqueness
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is unique due to the presence of multiple iodine atoms, which enhance its reactivity and potential applications. The combination of hydroxy and iodine substituents provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
634195-70-3 |
|---|---|
分子式 |
C20H10I4O5 |
分子量 |
837.9 g/mol |
IUPAC 名称 |
2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C20H10I4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28) |
InChI 键 |
WZPKDTXOYUYLER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4I)I)I)I)C(=O)O)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


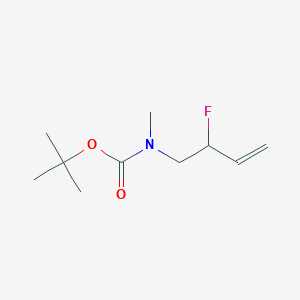
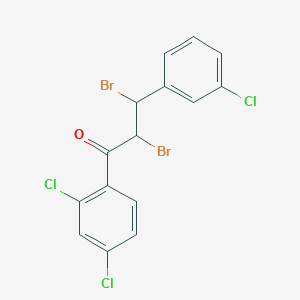

![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)
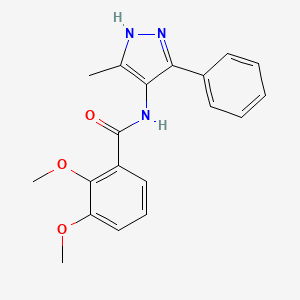
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
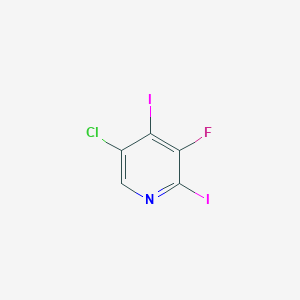
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
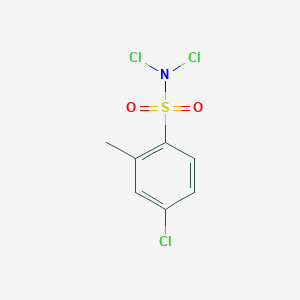
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
